molecular formula C10H18O2 B14686680 6-Oxo-3-(propan-2-yl)heptanal CAS No. 26238-82-4

6-Oxo-3-(propan-2-yl)heptanal

Cat. No.: B14686680
CAS No.: 26238-82-4
M. Wt: 170.25 g/mol
InChI Key: FPRPHSFWFCJDLK-UHFFFAOYSA-N
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Description

. This compound features both an aldehyde and a ketone functional group, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-3-(propan-2-yl)heptanal can be achieved through various organic reactions. One common method involves the oxidation of 3-(propan-2-yl)heptanal using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the oxidation reaction .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3-(propan-2-yl)heptanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Oxo-3-(propan-2-yl)heptanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Oxo-3-(propan-2-yl)heptanal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. This compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-6-oxoheptanoic acid
  • 6-Hydroxy-3-(propan-2-yl)heptanal
  • 3-(Propan-2-yl)heptanal

Uniqueness

Its structure allows for selective modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

26238-82-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

6-oxo-3-propan-2-ylheptanal

InChI

InChI=1S/C10H18O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7-8,10H,4-6H2,1-3H3

InChI Key

FPRPHSFWFCJDLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)C)CC=O

Origin of Product

United States

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